AKB-6899 - 1007377-55-0

AKB-6899

Catalog Number: EVT-258835
CAS Number: 1007377-55-0
Molecular Formula: C14H11FN2O4
Molecular Weight: 290.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AKB-6899 leads to stabilization of HIF-2α which induces sVEGFR-1 production from tumor-associated macrophages and decreases tumor growth in a murine melanoma model.
Overview

AKB-6899 is a novel compound classified as a prolyl hydroxylase inhibitor, specifically targeting the prolyl hydroxylase domain enzyme 3. This compound is part of a broader class of drugs designed to stabilize hypoxia-inducible factors, which are crucial for cellular responses to low oxygen levels. AKB-6899 has been studied for its potential applications in treating conditions related to ischemia and cancer, where modulation of the hypoxia response can be therapeutically beneficial.

Source and Classification

AKB-6899 is synthesized from various chemical precursors, primarily involving modifications of pyridine derivatives. It falls under the category of small molecule inhibitors and is specifically noted for its selectivity towards prolyl hydroxylase domain 3, distinguishing it from other compounds that may inhibit multiple hydroxylase isoforms. The compound has been explored in both in vitro and in vivo studies to assess its pharmacological properties and therapeutic potential.

Synthesis Analysis

Methods and Technical Details

The synthesis of AKB-6899 involves several key steps, typically starting from 3-hydroxypyridine derivatives. The synthesis process can be summarized as follows:

  1. Preparation of Precursors: Initial compounds are prepared using standard organic synthesis techniques, often involving microwave-assisted reactions to enhance yields.
  2. Reaction Conditions: The synthesis usually requires specific conditions such as the use of sodium hydroxide in methanol under reflux for extended periods, followed by purification steps including thin-layer chromatography and column chromatography.
  3. Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

For instance, one reported synthesis method includes the reaction of benzyl alcohol with sodium hydride in dry tetrahydrofuran at elevated temperatures, followed by further transformations to yield AKB-6899 .

Molecular Structure Analysis

Structure and Data

The molecular structure of AKB-6899 features a substituted 3-hydroxypyridine-2-carbonyl glycine conjugate. The structural formula can be represented as follows:

C12H13N3O3\text{C}_{12}\text{H}_{13}\text{N}_3\text{O}_3

Key structural data include:

  • Molecular weight: approximately 249.25 g/mol
  • Melting point: Not specifically reported but characterized by thermal stability under various conditions.

Spectroscopic data such as infrared absorption frequencies and nuclear magnetic resonance chemical shifts provide further insights into the compound's functional groups and confirm its identity .

Chemical Reactions Analysis

Reactions and Technical Details

AKB-6899 undergoes specific biochemical reactions primarily related to its role as a prolyl hydroxylase inhibitor. By inhibiting the activity of prolyl hydroxylase domain enzymes, AKB-6899 prevents the hydroxylation of hypoxia-inducible factors, thereby stabilizing them. This stabilization leads to increased expression of genes involved in angiogenesis and erythropoiesis under normoxic conditions.

In vitro assays have demonstrated that AKB-6899 effectively inhibits hydroxylation reactions catalyzed by all three prolyl hydroxylase isoforms, with a notable preference for prolyl hydroxylase domain 3 .

Mechanism of Action

Process and Data

The mechanism of action for AKB-6899 involves the inhibition of prolyl hydroxylase domain enzymes that normally facilitate the degradation of hypoxia-inducible factors under normoxic conditions. Under typical circumstances, these enzymes hydroxylate specific proline residues on hypoxia-inducible factors, marking them for proteasomal degradation via the von Hippel-Lindau protein pathway.

By inhibiting these enzymes, AKB-6899 allows hypoxia-inducible factors to accumulate, leading to enhanced transcriptional activity of target genes involved in cellular adaptation to low oxygen levels. This mechanism has been linked with increased production of granulocyte-macrophage colony-stimulating factor, which can further influence immune responses .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AKB-6899 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound shows thermal stability but should be stored away from light to prevent degradation.
  • Reactivity: As a small molecule inhibitor, it reacts selectively with prolyl hydroxylases without affecting other cellular pathways significantly.

Analytical techniques such as high-performance liquid chromatography have been employed to assess purity and stability over time .

Applications

Scientific Uses

AKB-6899 has significant potential applications in various scientific fields:

  • Cancer Research: Due to its ability to stabilize hypoxia-inducible factors, it is being investigated for its role in inhibiting tumor growth by modulating angiogenesis.
  • Ischemic Conditions: It may offer therapeutic benefits in conditions characterized by low oxygen availability by enhancing erythropoiesis and improving tissue oxygenation.
  • Immunology: The compound's effects on granulocyte-macrophage colony-stimulating factor production suggest potential uses in enhancing immune responses during infections or inflammatory diseases .
Biochemical and Pharmacological Characterization of AKB-6899

Structural Classification and Molecular Properties of AKB-6899

AKB-6899 (CAS No. 1007377-55-0) is a low-molecular-weight synthetic compound with the empirical formula C₁₄H₁₁FN₂O₄ and a molecular weight of 290.25 g/mol. Its chemical structure features a barbituric acid derivative core linked to a fluorinated phenyl ring via a pyrazolidine moiety, as depicted in the SMILES notation: OC(=O)CNC(=O)c1ncc(cc1O)-c1cccc(F)c1 [1] [5]. The fluorine atom at the para position of the phenyl ring enhances metabolic stability and influences binding affinity to enzymatic targets. The compound's predicted density is 1.436 g/cm³, and it exhibits high solubility in dimethyl sulfoxide (DMSO; 95 mg/mL or 327.30 mM), which facilitates its use in in vitro assays [1] [2]. The presence of both carboxylic acid and carbonyl groups contributes to its polar surface area, impacting membrane permeability and pharmacokinetic properties.

Table 1: Molecular Properties of AKB-6899

PropertyValue
CAS Number1007377-55-0
Molecular FormulaC₁₄H₁₁FN₂O₄
Molecular Weight290.25 g/mol
Solubility in DMSO95 mg/mL (327.30 mM)
Predicted Density1.436 g/cm³
SMILES NotationOC(=O)CNC(=O)c1ncc(cc1O)-c1cccc(F)c1

Prolyl Hydroxylase Domain 3 (PHD3) Inhibition Mechanisms

AKB-6899 functions as a competitive inhibitor of prolyl hydroxylase domain 3 (PHD3), an α-ketoglutarate (2-OG)-dependent dioxygenase that regulates hypoxia-inducible factor (HIF) stability. Under normoxic conditions, PHD3 hydroxylates specific proline residues (Pro⁴⁰²/Pro⁵⁶⁴) within the oxygen-dependent degradation domain (ODD) of HIF-α subunits, targeting them for proteasomal degradation via the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex [3] [7]. AKB-6899 disrupts this process by chelating the active-site ferrous iron (Fe²⁺) in PHD3 and competing with 2-OG, thereby preventing HIF-α hydroxylation [1] [8].

This inhibition leads to selective stabilization of HIF-2α (but not HIF-1α) in macrophages, as demonstrated in murine bone marrow-derived macrophages treated with 10 μM AKB-6899 for 24 hours [1] [2]. Stabilized HIF-2α translocates to the nucleus, dimerizes with HIF-1β, and activates transcription of genes containing hypoxia-response elements (HREs). A critical downstream effect is the upregulation of soluble vascular endothelial growth factor receptor-1 (sVEGFR-1) in granulocyte-macrophage colony-stimulating factor (GM-CSF)-treated macrophages and tumor-associated macrophages (TAMs) [1]. sVEGFR-1 acts as a decoy receptor, sequestering VEGF-A and reducing tumor angiogenesis and growth. In murine melanoma models (B16F10 cells), intraperitoneal administration of AKB-6899 (17.5 mg/kg) significantly suppressed tumor progression by enhancing sVEGFR-1 production [1] [2].

Selectivity Profile: PHD3 vs. Other HIF-Regulating Enzymes (PHD1, PHD2)

AKB-6899 exhibits marked isoform selectivity for PHD3 over PHD1 and PHD2, distinguishing it from pan-PHD inhibitors (e.g., DMOG, FG-4592). Biochemical assays reveal that AKB-6899 increases HIF-2α protein levels without affecting HIF-1α accumulation or VEGF production, underscoring its unique targeting of the HIF-2α pathway [1] [2]. This selectivity arises from structural differences in the active sites of PHD isoforms:

  • PHD3 Specificity: The deeper substrate-binding pocket and distinct conformational flexibility of PHD3 allow AKB-6899 to bind with higher affinity. Molecular docking studies suggest interactions with hydrophobic residues (e.g., Leu³⁴³, Phe³⁶⁶) unique to PHD3 [8].
  • PHD1/PHD2 Resistance: AKB-6899 shows minimal inhibition of PHD1-mediated hydroxylation of non-HIF substrates (e.g., IKKβ, Cyclin D1) and PHD2-dependent HIF-1α degradation. PHD2, the primary oxygen sensor in humans, has a narrower active site that impedes AKB-6899 binding [7] [8].

Table 2: Selectivity Profile of AKB-6899 Across PHD Isoforms

PHD IsoformSubstrate SpecificityAKB-6899 InhibitionFunctional Outcome
PHD1IKKβ, Cyclin D1, Rbp1WeakNo change in NF-κB or cell cycle genes
PHD2HIF-1α, Cofilin, NDRG3NegligibleNo stabilization of HIF-1α
PHD3HIF-2α, Actin, ATF4Potent (IC₅₀ ~1–5 μM*)HIF-2α accumulation; sVEGFR-1 upregulation

Reported *in vitro IC₅₀ values vary due to assay conditions.

This selectivity is therapeutically advantageous, as pan-PHD inhibition can activate oncogenic pathways (e.g., HIF-1α-driven tumorigenesis) or disrupt iron-dependent cellular processes [3] [8]. AKB-6899’s precision for PHD3-HIF-2α makes it a candidate for diseases requiring anti-angiogenic modulation without global HIF activation.

Properties

CAS Number

1007377-55-0

Product Name

AKB-6899

IUPAC Name

2-[[5-(3-fluorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid

Molecular Formula

C14H11FN2O4

Molecular Weight

290.25 g/mol

InChI

InChI=1S/C14H11FN2O4/c15-10-3-1-2-8(4-10)9-5-11(18)13(16-6-9)14(21)17-7-12(19)20/h1-6,18H,7H2,(H,17,21)(H,19,20)

InChI Key

PXWOWORYDKAEJO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(N=C2)C(=O)NCC(=O)O)O

Solubility

Soluble in DMSO

Synonyms

AKB-6899; AKB 6899; AKB6899

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(N=C2)C(=O)NCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.